molecular formula C21H28ClNO2 B1196205 Aprofene hydrochloride CAS No. 2589-00-6

Aprofene hydrochloride

Cat. No.: B1196205
CAS No.: 2589-00-6
M. Wt: 361.9 g/mol
InChI Key: UKPBAERJQQMCIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aprofene hydrochloride involves the esterification of 2,2-diphenylpropionic acid with 2-diethylaminoethanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the yield and purity of the compound. The final product is purified through crystallization and filtration techniques to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions: Aprofene hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Aprofene hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Aprofene hydrochloride exerts its effects by antagonizing muscarinic and nicotinic acetylcholine receptors. This action inhibits the binding of acetylcholine to these receptors, thereby modulating neurotransmission and reducing muscle contractions. The compound’s mechanism of action involves blocking the ion channels associated with these receptors, leading to decreased cellular excitability and muscle relaxation .

Comparison with Similar Compounds

    Atropine: Another muscarinic antagonist used in medicine.

    Scopolamine: Similar to atropine, used for motion sickness and postoperative nausea.

    Hyoscyamine: An alkaloid with anticholinergic properties.

Comparison: Aprofene hydrochloride is unique in its dual antagonistic action on both muscarinic and nicotinic receptors, whereas compounds like atropine and scopolamine primarily target muscarinic receptors. This dual action makes this compound particularly effective in conditions involving both types of receptors .

Properties

IUPAC Name

2-(diethylamino)ethyl 2,2-diphenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2.ClH/c1-4-22(5-2)16-17-24-20(23)21(3,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15H,4-5,16-17H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPBAERJQQMCIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3563-01-7 (Parent)
Record name Aprofene hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002589006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70180540
Record name Aprofene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2589-00-6
Record name Benzeneacetic acid, α-methyl-α-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2589-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aprofene hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002589006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aprofene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APROFENE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C71L7ID7HV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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